The Physicochemical Profile of N-benzyl-4-bromoaniline: A Technical Guide for Drug Development Professionals
The Physicochemical Profile of N-benzyl-4-bromoaniline: A Technical Guide for Drug Development Professionals
Introduction: Strategic Insights into a Versatile Scaffold
N-benzyl-4-bromoaniline is a substituted aromatic amine that presents a compelling scaffold for medicinal chemistry and materials science. Its structure, featuring a bromo-substituted aniline ring linked to a benzyl group, offers a unique combination of lipophilicity, hydrogen bonding capability, and sites for synthetic modification. Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for its rational application in drug design, enabling researchers to predict its absorption, distribution, metabolism, and excretion (ADME) properties, as well as to anticipate potential formulation and stability challenges. This guide provides an in-depth analysis of the core physicochemical characteristics of N-benzyl-4-bromoaniline, grounded in both experimental data and established analytical methodologies, to empower researchers in their quest for novel therapeutics and advanced materials.
Core Molecular and Physical Attributes
A thorough understanding of a compound's basic identity and physical state is the foundation of all subsequent characterization.
Identification and Structural Formula
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IUPAC Name: N-benzyl-4-bromoaniline[1]
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Synonyms: N-(4-Bromophenyl)benzenemethanamine, N-(4-Bromophenyl)benzylamine[2]
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Molecular Weight: 262.15 g/mol [1]
The structural arrangement of N-benzyl-4-bromoaniline, with its secondary amine linker between two aromatic rings, is key to its properties. The presence of the bromine atom at the para-position of the aniline ring significantly influences the electron density of the ring and provides a handle for further synthetic elaboration through cross-coupling reactions.
Physical State and Appearance
N-benzyl-4-bromoaniline is typically encountered as a solid at room temperature, described as a white to light yellow powder or crystalline solid.[2] However, some suppliers have also listed it as a yellow to pale yellow oil, which may indicate the presence of impurities or polymorphism.[4] For research purposes, ensuring the purity and crystalline nature of the material is paramount for obtaining reproducible physicochemical data.
Melting and Boiling Point
The melting point is a critical indicator of purity and lattice energy. For N-benzyl-4-bromoaniline, a melting point range of 102.0 to 106.0 °C has been reported.[2] A sharp melting point within this range is indicative of high purity.
The boiling point is reported as 155 to 160 °C at a pressure of 1 Torr .[4] It is important to note that distillation at atmospheric pressure is not recommended due to the potential for decomposition at higher temperatures.
Table 1: Summary of Core Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | N-benzyl-4-bromoaniline | [1] |
| CAS Number | 2879-83-6 | [1][3] |
| Molecular Formula | C₁₃H₁₂BrN | [1][3] |
| Molecular Weight | 262.15 g/mol | [1] |
| Physical Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 102.0 - 106.0 °C | [2] |
| Boiling Point | 155 - 160 °C @ 1 Torr | [4] |
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis provides unambiguous confirmation of the molecular structure and is an indispensable tool for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (400 MHz, CDCl₃):
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δ ~7.20-7.40 ppm (m, 5H): A multiplet corresponding to the protons of the unsubstituted benzyl ring.
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δ ~7.25 ppm (d, J ≈ 8.5 Hz, 2H): A doublet for the two aromatic protons on the bromoaniline ring that are ortho to the bromine atom.
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δ ~6.55 ppm (d, J ≈ 8.5 Hz, 2H): A doublet for the two aromatic protons on the bromoaniline ring that are ortho to the amine group.
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δ ~4.30 ppm (s, 2H): A singlet for the methylene (-CH₂-) protons of the benzyl group.
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δ ~4.10 ppm (br s, 1H): A broad singlet for the amine (-NH-) proton.
Predicted ¹³C NMR (101 MHz, CDCl₃):
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δ ~147.0 ppm: Quaternary carbon of the bromoaniline ring attached to the nitrogen.
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δ ~139.0 ppm: Quaternary carbon of the benzyl ring attached to the methylene group.
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δ ~132.0 ppm: Aromatic CH carbons on the bromoaniline ring ortho to the bromine.
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δ ~129.0 ppm: Aromatic CH carbons of the benzyl ring.
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δ ~127.5 ppm: Aromatic CH carbons of the benzyl ring.
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δ ~114.0 ppm: Aromatic CH carbons on the bromoaniline ring ortho to the amine.
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δ ~110.0 ppm: Quaternary carbon of the bromoaniline ring attached to the bromine.
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δ ~48.5 ppm: Methylene (-CH₂-) carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-benzyl-4-bromoaniline is expected to show characteristic absorption bands. While a specific experimental spectrum is not provided, the expected key absorptions can be inferred from the spectra of related compounds like N-benzylaniline and 4-bromoaniline.[7][8]
Table 2: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 | N-H Stretch | Secondary Amine |
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | Aliphatic (CH₂) |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1320 | C-N Stretch | Aromatic Amine |
| ~1070 | C-Br Stretch | Aryl Halide |
| ~820 | C-H Bend | p-disubstituted ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. A GC-MS spectrum for N-benzyl-4-bromoaniline is available in the PubChem database.[1] The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.
Expected Fragmentation Pattern:
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Molecular Ion (M⁺): Peaks at m/z 261 and 263.
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Loss of Bromine ([M-Br]⁺): A peak at m/z 182.
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Benzylic Cleavage: A prominent peak at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺).
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Cleavage at the C-N bond: A fragment at m/z 170/172 corresponding to the bromophenylaminomethyl cation.
Physicochemical Properties in the Context of Drug Development
The following properties are of paramount importance in predicting the behavior of a potential drug candidate in a biological system.
Solubility
Solubility is a critical factor influencing drug absorption and formulation. Based on its structure ("like dissolves like"), N-benzyl-4-bromoaniline is predicted to have:
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Low solubility in water: The molecule is predominantly hydrophobic due to the two aromatic rings.
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Good solubility in organic solvents: It is expected to be soluble in solvents like ethanol, methanol, chloroform, and acetone.[9]
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. A predicted LogP value for N-benzyl-4-bromoaniline is approximately 4.13 .[3] This value suggests that the compound is quite lipophilic.
Acidity/Basicity (pKa)
The pKa value determines the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. The secondary amine in N-benzyl-4-bromoaniline is basic. While an experimental pKa value is not available, it is expected to be in the range of other substituted anilines. For context, the pKa of aniline is approximately 4.6. The electron-withdrawing effect of the bromine atom would be expected to slightly decrease the basicity (lower the pKa) of the amine compared to unsubstituted N-benzylaniline.
Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized experimental protocols are essential.
Workflow for Physicochemical Characterization
The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of a new chemical entity like N-benzyl-4-bromoaniline.
Caption: A logical workflow for the physicochemical characterization of N-benzyl-4-bromoaniline.
Protocol for Melting Point Determination (Capillary Method)
Rationale: The melting point provides a quick and reliable indication of purity. Impurities typically depress and broaden the melting range. This method is a pharmacopeial standard.
Methodology:
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Sample Preparation: The N-benzyl-4-bromoaniline sample must be completely dry and finely powdered to ensure uniform heat distribution.
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Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.
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Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
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Measurement: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Protocol for Solubility Determination (Shake-Flask Method)
Rationale: This "gold standard" method directly measures the saturation concentration of the compound in a given solvent, providing essential data for formulation and biopharmaceutical assessment.
Methodology:
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System Preparation: An excess amount of solid N-benzyl-4-bromoaniline is added to a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline) in a sealed vial.
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Equilibration: The vial is agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
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Quantification: A known volume of the clear, saturated supernatant is carefully removed, diluted appropriately, and the concentration of N-benzyl-4-bromoaniline is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Protocol for LogP Determination (Shake-Flask Method)
Rationale: This method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, providing a fundamental measure of lipophilicity.
Methodology:
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Solvent Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.
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Partitioning: A known amount of N-benzyl-4-bromoaniline is dissolved in the n-octanol phase. This solution is then mixed with a known volume of the aqueous buffer in a sealed container.
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Equilibration: The mixture is gently agitated for several hours to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
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Quantification: The concentration of N-benzyl-4-bromoaniline in each phase is determined by a suitable analytical technique (e.g., HPLC-UV).
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Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Protocol for pKa Determination (Potentiometric Titration)
Rationale: This method determines the pKa by measuring the change in pH of a solution of the amine as it is titrated with a strong acid. This is a direct and accurate method for determining the ionization constant.
Methodology:
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Sample Preparation: A precise amount of N-benzyl-4-bromoaniline is dissolved in a suitable solvent system, often a co-solvent like methanol/water, to ensure solubility throughout the titration.
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Titration Setup: The solution is placed in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.
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Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.
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Data Collection: The pH of the solution is recorded after each addition of the titrant.
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Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.
Conclusion and Future Directions
N-benzyl-4-bromoaniline possesses a set of physicochemical properties that make it an attractive starting point for further investigation. Its significant lipophilicity suggests good potential for membrane permeability, while its basic amine functionality offers a handle for salt formation to potentially modulate solubility. The bromine substituent provides a key site for synthetic diversification.
For drug development professionals, the data and protocols presented herein serve as a foundational guide. Future work should focus on obtaining precise experimental values for solubility and pKa, as well as exploring the solid-state properties, including an assessment for polymorphism, which can have profound implications for stability, dissolution, and bioavailability. A comprehensive understanding of these physicochemical parameters will ultimately de-risk and accelerate the progression of N-benzyl-4-bromoaniline derivatives from promising scaffolds to viable clinical candidates.
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